(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
Synthesis of diazabicyclo[3.2.2]nonane derivatives, including compounds similar to the one , involves complex chemical processes that can influence the activity and selectivity of the resulting compounds. For instance, the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents has been studied, highlighting the impact of these systems on the interaction with nicotinic acetylcholine receptors (Eibl et al., 2013). Such insights are crucial for designing compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been characterized using various analytical techniques. For example, N-acyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes have been synthesized, and their conformational preferences have been explored, revealing a preference for twin-chair conformation with partial flattening at nitrogen ends, which is essential for understanding the molecule's interactions and reactivity (Akila et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of diazabicyclo[3.2.2]nonane derivatives have been a subject of interest, with studies focusing on their transformations and reactions under various conditions. For instance, transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been explored, providing insights into the reactivity patterns and potential for chemical modifications of these compounds (Nikit-skaya et al., 1970).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-20-6-2-4-16(10-20)11-21(26)25-14-17-7-8-19(25)15-24(13-17)22(27)18-5-3-9-23-12-18/h2-6,9-10,12,17,19H,7-8,11,13-15H2,1H3/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBVNKDEDIIXIW-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane |
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